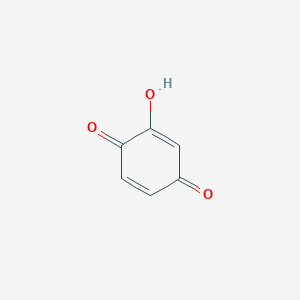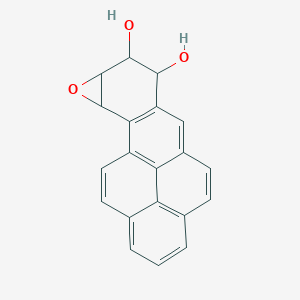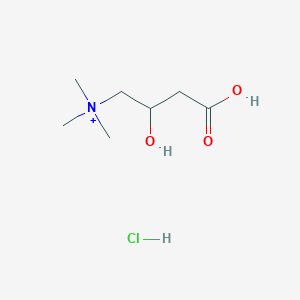
DL-Carnitinhydrochlorid
Übersicht
Beschreibung
Entomin is a naturally occurring substance that plays a crucial role in mammalian energy metabolism. It facilitates the entry of long-chain fatty acids into cellular mitochondria, delivering substrates for oxidation and subsequent energy production in the form of Adenosine Triphosphate (ATP). This compound is essential for the transport of long-chain fatty acids across the inner mitochondrial membrane and the export of acyl groups from subcellular organelles and cells to urine before they accumulate to toxic concentrations .
Wissenschaftliche Forschungsanwendungen
Entomin hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung in Studien zum Fettsäurestoffwechsel und zur Energieproduktion verwendet.
Biologie: Untersucht auf seine Rolle im zellulären Energiestoffwechsel und seine Auswirkungen auf verschiedene biologische Prozesse.
Industrie: Wird zur Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt, die darauf abzielen, den Energiestoffwechsel zu verbessern und Stoffwechselstörungen zu behandeln.
5. Wirkmechanismus
Entomin übt seine Wirkungen aus, indem es den Transport von langkettigen Fettsäuren in die Mitochondrien erleichtert, wo sie einer β-Oxidation unterliegen, um ATP zu produzieren. Dieser Prozess beinhaltet die Wechselwirkung von Entomin mit spezifischen Transportproteinen und Enzymen innerhalb der Mitochondrienmembran. Zu den molekularen Zielstrukturen gehören Carnitin-Palmitoyltransferase I und II, die eine Schlüsselrolle beim Transport und der Oxidation von Fettsäuren spielen .
Ähnliche Verbindungen:
Levocarnitin: Ein Stereoisomer von Entomin mit ähnlichen Funktionen beim Fettsäuretransport und -stoffwechsel.
Carnitin: Ein allgemeiner Begriff für Verbindungen, die am Transport von Fettsäuren in die Mitochondrien beteiligt sind.
Acetyl-L-Carnitin: Ein Derivat von Carnitin mit zusätzlichen Acetylgruppen, das aufgrund seiner potenziellen kognitiven Vorteile eingesetzt wird.
Einzigartigkeit: Entomin ist einzigartig in seiner spezifischen Rolle bei der Erleichterung des Transports von langkettigen Fettsäuren durch die Mitochondrienmembran und seiner Fähigkeit, Acylgruppen aus Zellen zu exportieren. Dies macht es besonders wertvoll bei der Behandlung von Stoffwechselstörungen und Erkrankungen im Zusammenhang mit Carnitinmangel .
Wirkmechanismus
Target of Action
DL-Carnitine hydrochloride, also known as Levocarnitine, primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane .
Biochemical Pathways
DL-Carnitine hydrochloride affects the β-oxidation pathway of fatty acids . It helps transport long-chain fatty acids into the mitochondria so that they can be oxidized to produce energy in the form of adenosine triphosphate (ATP) . It also helps transport some toxic compounds out of the mitochondria .
Pharmacokinetics
The homeostasis of DL-Carnitine hydrochloride is multifaceted. Its concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The primary result of DL-Carnitine hydrochloride’s action is the production of energy in the form of ATP through the oxidation of long-chain fatty acids . It also helps in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .
Action Environment
Environmental factors such as temperature and osmotic conditions can influence the action of DL-Carnitine hydrochloride . For instance, under salt-stress conditions, it can be utilized as an osmoprotectant . When exposed to low and high temperatures, both DL-Carnitine and its metabolic intermediate GB can be simultaneously accumulated intracellularly, serving as cryoprotectants and thermoprotectants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Entomin involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as esterification, reduction, and coupling reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of Entomin involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Entomin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Entomin kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden, die oft auf ihre biologischen Aktivitäten untersucht werden.
Reduktion: Reduktionsreaktionen von Entomin können zur Bildung von reduzierten Derivaten mit unterschiedlichen Eigenschaften führen.
Substitution: Entomin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Säuren und Basen werden unter kontrollierten Bedingungen verwendet, um die gewünschte Substitution zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien. Diese Produkte werden oft mit Techniken wie Kernspinresonanz-(NMR)-Spektroskopie, Massenspektrometrie und Infrarot-(IR)-Spektroskopie charakterisiert.
Vergleich Mit ähnlichen Verbindungen
Levocarnitine: A stereoisomer of Entomin with similar functions in fatty acid transport and metabolism.
Carnitine: A general term for compounds involved in the transport of fatty acids into mitochondria.
Acetyl-L-carnitine: A derivative of carnitine with additional acetyl groups, used for its potential cognitive benefits.
Uniqueness: Entomin is unique in its specific role in facilitating the transport of long-chain fatty acids across the mitochondrial membrane and its ability to export acyl groups from cells. This makes it particularly valuable in the treatment of metabolic disorders and conditions associated with carnitine deficiency .
Eigenschaften
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
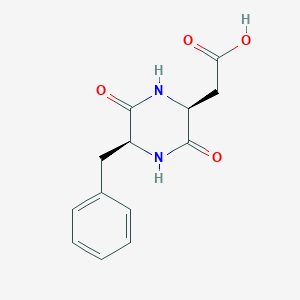

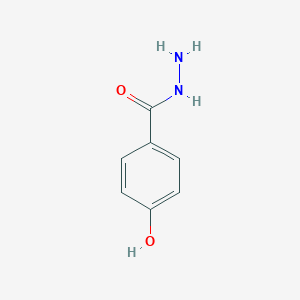

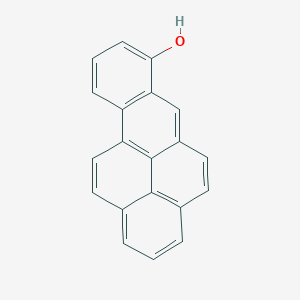
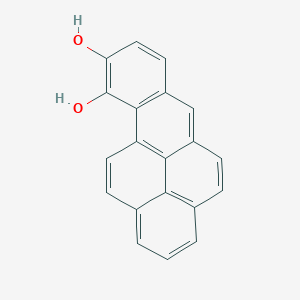
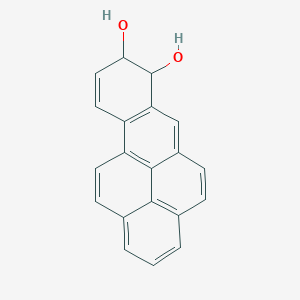
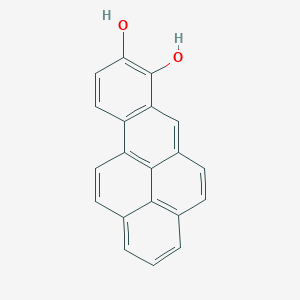
![Benzo[a]pyrene-7,8-oxide](/img/structure/B196083.png)
![benzo[a]pyren-9-ol](/img/structure/B196084.png)
